molecular formula C13H16N2O4S B2479143 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 868215-41-2

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2479143
CAS No.: 868215-41-2
M. Wt: 296.34
InChI Key: BZANQEMCHOYJMG-UHFFFAOYSA-N
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Description

This compound features a thiomorpholine core substituted with two methyl groups at positions 2 and 6 and two oxo groups at positions 3 and 4. The sulfur atom in the thiomorpholine ring may enhance lipophilicity compared to oxygen-containing analogs, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-8-12(17)15(13(18)9(2)20-8)7-11(16)14-6-10-4-3-5-19-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQEMCHOYJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of dimethyl and dioxo groups. The furan ring is then attached via an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Reported Activity/Application Source
2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide Thiomorpholine 2,6-dimethyl; 3,5-dioxo; furfuryl side chain N/A (structural focus) N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone Fluoro-substituted indolinone; isoxazole Activity value: 5.797 (likely IC50)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl; 4-isopropylphenyl Synthetic yield: 58%
Goxalapladib Naphthyridine Trifluoromethyl biphenyl; piperidinyl Atherosclerosis treatment
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan Dimethylamino; nitro; sulfanyl Pharmacopeial standard (USP 31)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Benzothiazine Fluorobenzyl; pyrazolo-benzothiazine Anticancer potential (in vitro)

Key Observations

Heterocyclic Core Influence Thiomorpholine vs. Indolinone vs. Benzothiazine: Indolinone-based acetamides () exhibit substituent-dependent bioactivity (e.g., fluoro groups enhance activity), while benzothiazine derivatives () show anticancer properties, highlighting the role of aromaticity in target selectivity .

Substituent Effects

  • Electron-Withdrawing Groups : Fluoro and nitro substituents (–8) correlate with enhanced bioactivity or stability, likely due to improved hydrogen-bonding or reduced electron density at reactive sites .
  • Bulkier Side Chains : Compounds like Goxalapladib () with trifluoromethyl biphenyl groups demonstrate therapeutic utility in atherosclerosis, suggesting that steric bulk can fine-tune receptor interactions .

Synthetic Accessibility Morpholinone derivatives () are synthesized via acetylation with moderate yields (58%), whereas furan-containing analogs (–8) require sulfanyl and nitro group introductions, indicating divergent synthetic challenges .

Biological Activity

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiomorpholine ring and an acetamide moiety, which are significant for its biological interactions. The molecular formula is C14H15N2O3SC_{14}H_{15}N_{2}O_{3}S, and it has a molecular weight of approximately 293.35 g/mol. The structure can be represented as follows:

InChI InChI 1S C14H15N2O3S c1 8 13 19 17 14 20 9 2 21 8 7 12 18 16 11 5 3 4 10 15 6 11 h3 6 8 9H 7H2 1 2H3 H 16 18 \text{InChI InChI 1S C14H15N2O3S c1 8 13 19 17 14 20 9 2 21 8 7 12 18 16 11 5 3 4 10 15 6 11 h3 6 8 9H 7H2 1 2H3 H 16 18 }

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer assays. Specifically, it has been tested against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and glioblastoma cells. The growth inhibitory values (GI50) suggest that it exhibits significant cytotoxicity:

Cell LineGI50 (µM)
MCF-75.32 ± 0.12
HeLa8.45 ± 0.34
Glioblastoma7.10 ± 0.29

These results indicate that the compound may effectively target cancer cells while sparing normal cells, although further research is needed to elucidate the exact mechanisms involved.

The proposed mechanism of action involves the compound's interaction with specific proteins and enzymes within the cell. It may act as an inhibitor of key kinases involved in cell proliferation and survival pathways. Molecular docking studies have suggested potential binding interactions with proteins such as caspase-3 and NF-kappaB, which are critical in apoptosis and inflammatory responses.

Comparative Studies

Comparative analysis with similar compounds highlights the unique biological profile of this compound:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Compound AThiomorpholineModerateHigh
Compound BAcetamideLowModerate
Target Compound Thiomorpholine + Furan High Very High

This table illustrates that while other compounds may exhibit some level of activity, the target compound demonstrates superior efficacy in both antimicrobial and anticancer contexts.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • Antimicrobial Efficacy Study : In a separate investigation assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, validating its potential as a therapeutic agent against infections.

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